molecular formula C17H21BN2O2 B11763201 9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide

9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide

Cat. No.: B11763201
M. Wt: 296.2 g/mol
InChI Key: YIRMUCGNRITORK-UHFFFAOYSA-N
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Description

9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide is a complex organic compound that features a unique structure incorporating both boron and nitrogen atoms within a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide typically involves multi-step organic reactions. One common method involves the formation of the oxazaborole ring system through a cyclization reaction between a boronic acid derivative and an amine. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide involves its ability to interact with various molecular targets. In BNCT, the compound delivers boron atoms to cancer cells, which are then irradiated with neutrons to produce high-energy alpha particles that selectively destroy the cancer cells. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide is unique due to its fused ring system incorporating both boron and nitrogen atoms. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C17H21BN2O2

Molecular Weight

296.2 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)-6-phenyl-2,9-dioxa-6-azonia-1-boranuidabicyclo[4.3.0]nonane

InChI

InChI=1S/C17H21BN2O2/c1-15-8-9-17(19-14-15)18-20(11-13-22-18,10-5-12-21-18)16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3

InChI Key

YIRMUCGNRITORK-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CCCO1)(CCO2)C3=CC=CC=C3)C4=NC=C(C=C4)C

Origin of Product

United States

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